N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound that combines the structural features of oxadiazole and benzothiazole. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in the presence of phosphorus oxychloride (POCl3) under reflux conditions . This method ensures the formation of the oxadiazole ring and the attachment of the benzothiazole moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole or benzothiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the rings.
Scientific Research Applications
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with various molecular targets. It can inhibit enzymes like carbonic anhydrase and histone deacetylase, and it may also interact with receptors such as sigma and opioid receptors . These interactions lead to its diverse biological activities, including antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-oxadiazole derivatives: Known for their antimicrobial and anticancer activities.
1,3,4-thiadiazole derivatives: Used as antibiotics and anticancer agents.
Uniqueness
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide is unique due to its combined oxadiazole and benzothiazole structure, which imparts a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-7-14-10(18-16-7)6-13-11(17)12-15-8-4-2-3-5-9(8)19-12/h2-5H,6H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYFIPKSIFINAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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